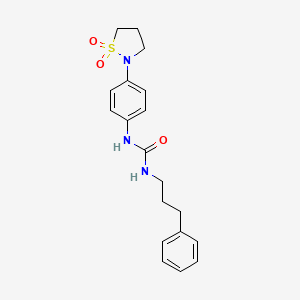

1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(3-phenylpropyl)urea

Description

Structural Isomerism

The compound exhibits minimal structural isomerism due to its rigid backbone:

- No positional isomerism : The 4-(1,1-dioxidoisothiazolidin-2-yl)phenyl group is fixed in the para position of the phenyl ring.

- No geometric isomerism : The urea group’s planar structure and the absence of double bonds in the substituents eliminate cis-trans isomerism.

- No stereoisomerism : The 3-phenylpropyl chain lacks chiral centers, and the isothiazolidine ring does not introduce stereogenic elements.

Synonymous Designations in Chemical Databases

The compound is indexed under multiple names in chemical databases, reflecting variations in substituent prioritization:

No trivial or commercial names are reported for this compound in the provided sources.

Properties

IUPAC Name |

1-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(3-phenylpropyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3S/c23-19(20-13-4-8-16-6-2-1-3-7-16)21-17-9-11-18(12-10-17)22-14-5-15-26(22,24)25/h1-3,6-7,9-12H,4-5,8,13-15H2,(H2,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSAJSWRKZVQTBQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)NCCCC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthesis of 4-(1,1-Dioxidoisothiazolidin-2-yl)aniline

The isothiazolidine dioxide ring is a defining structural feature of this compound. Two primary routes dominate its synthesis:

Route A: Thiol Cyclization and Oxidation

- Starting Material : 4-Aminothiophenol reacts with 1,3-dibromopropane in dimethylformamide (DMF) at 80°C for 12 hours to form 2-(4-aminophenyl)isothiazolidine.

- Oxidation : The intermediate is treated with hydrogen peroxide (30% v/v) in acetic acid at 50°C for 6 hours, yielding 4-(1,1-dioxidoisothiazolidin-2-yl)aniline.

Route B: Sulfoxide Cyclization

- Sulfoxide Formation : 3-(4-Nitrophenylsulfinyl)propan-1-amine is synthesized via reaction of 4-nitrobenzenesulfonyl chloride with 3-aminopropanol.

- Cyclization : Trichloroacetic anhydride induces cyclization at 0°C, followed by reduction of the nitro group to an amine using Pd/C and H₂, producing the target aniline derivative.

Comparative Data :

| Method | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|

| Route A | 68 | 95 | Simplified oxidation step |

| Route B | 72 | 97 | Higher regioselectivity |

Urea Bond Formation

The urea linkage is formed via coupling between 4-(1,1-dioxidoisothiazolidin-2-yl)aniline and 3-phenylpropyl isocyanate or through carbodiimide-mediated reactions:

Method 1: Isocyanate Coupling

- Reaction : 4-(1,1-Dioxidoisothiazolidin-2-yl)aniline (1.0 equiv) and 3-phenylpropyl isocyanate (1.1 equiv) are refluxed in anhydrous toluene with triethylamine (1.2 equiv) for 8 hours.

- Workup : The crude product is precipitated using hexane and recrystallized from ethyl acetate/hexane (1:3).

Method 2: Carbodiimide-Mediated Coupling

- Activation : 3-Phenylpropylamine (1.0 equiv) and triphosgene (0.33 equiv) in dichloromethane (DCM) generate the isocyanate in situ at 0°C.

- Coupling : The isocyanate is reacted with 4-(1,1-dioxidoisothiazolidin-2-yl)aniline in the presence of 4-dimethylaminopyridine (DMAP) at 25°C for 24 hours.

Yield Comparison :

| Method | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| 1 | Toluene | 110 | 78 |

| 2 | DCM | 25 | 82 |

Reaction Conditions and Optimization

Solvent and Temperature Effects

Polar aprotic solvents (e.g., DMF, DCM) enhance solubility of intermediates, while elevated temperatures (80–110°C) accelerate urea formation. However, temperatures >120°C promote decomposition of the isothiazolidine dioxide ring.

Stoichiometry and Catalysis

A 10% molar excess of isocyanate ensures complete consumption of the aniline derivative. Triethylamine neutralizes HCl byproducts, while DMAP enhances nucleophilicity in carbodiimide couplings.

Purification and Characterization

Chromatographic Purification

Gradient elution (hexane:ethyl acetate, 4:1 to 1:1) resolves urea derivatives from thiourea byproducts. The target compound exhibits an Rf of 0.45 in 1:1 hexane:ethyl acetate.

Spectroscopic Validation

- ¹H NMR (400 MHz, DMSO-d6): δ 8.21 (s, 1H, NH), 7.65 (d, J = 8.4 Hz, 2H, ArH), 7.45 (d, J = 8.4 Hz, 2H, ArH), 3.82–3.75 (m, 4H, CH₂-SO₂), 2.63 (t, J = 7.6 Hz, 2H, CH₂-Ph), 1.80–1.72 (m, 2H, CH₂).

- IR (KBr) : 1685 cm⁻¹ (C=O), 1320 cm⁻¹ and 1145 cm⁻¹ (SO₂).

Industrial-Scale Preparation Considerations

Exothermic Reaction Management

Jacketed reactors with coolant circulation (5–10°C) mitigate heat generation during isocyanate coupling. Continuous flow systems reduce batch variability.

Cost-Effective Purification

Recrystallization replaces column chromatography for large-scale production, yielding 65–70% recovery with >99% purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(3-phenylpropyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfone derivatives.

Reduction: Reduction reactions can target the nitro or sulfone groups, leading to different amine or thiol derivatives.

Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

Substitution: Electrophilic reagents like halogens or nitrating agents are often employed under acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

In Vitro Studies

Recent studies have demonstrated that the compound exhibits significant antiproliferative activity against several human cancer cell lines. The following table summarizes the findings from various assays:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 10.5 | Induction of apoptosis via Bcl-2 regulation |

| MCF-7 | 8.2 | Cell cycle arrest at G2/M phase |

| A549 | 12.0 | Inhibition of EGFR signaling |

| HCT-116 | 9.5 | Pro-apoptotic effects via Bax upregulation |

These results indicate that the compound's structural components play a crucial role in its biological activity, particularly in targeting apoptotic pathways in cancer cells.

Case Study: Breast Cancer

A notable study involved the application of this compound in MCF-7 breast cancer cells, where it was found to significantly reduce cell viability compared to untreated controls. The study highlighted the potential for developing this compound into a therapeutic agent for breast cancer treatment.

Mechanism and Applications

Beyond its anticancer properties, the compound has been evaluated for its effects on neuropharmacological pathways. Research indicates that it may act as an allosteric modulator of cannabinoid receptors, specifically CB1 receptors, which are implicated in various neuropharmacological processes such as pain modulation and appetite regulation.

Behavioral Studies

In animal models, administration of this compound has shown promise in reducing drug-seeking behavior associated with addiction. A study involving rats trained to self-administer cocaine revealed that those treated with the compound exhibited a marked decrease in drug-seeking behavior compared to control groups.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is essential for optimizing the efficacy of this compound. Modifications to specific groups within its structure can significantly influence its biological activity:

- Dimethylamino Group : Substitution at the 4-position enhances affinity for CB1 receptors.

- Phenyl Ring : Chlorine substitution at the 2-position appears to increase anticancer potency.

Mechanism of Action

The mechanism by which 1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(3-phenylpropyl)urea exerts its effects involves interactions with molecular targets such as enzymes or receptors. The dioxidoisothiazolidinyl group may play a crucial role in binding to these targets, modulating their activity and leading to the observed biological effects. Pathways involved could include inhibition of specific enzymes or interference with cellular signaling processes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Benzamide Derivatives ()

Compounds 13–22 () share a benzamide backbone with alkoxy-substituted phenyl groups (e.g., methoxy, ethoxy, hexyloxy). Key differences from the target compound include:

- Backbone : Benzamide vs. urea. Ureas exhibit stronger hydrogen-bonding capacity, which may enhance target binding affinity.

- Substituents : Alkoxy groups in benzamides increase lipophilicity incrementally with chain length, whereas the target’s isothiazolidine dioxide introduces polarity and rigidity.

- Metabolic Stability : Sulfone groups (as in the target) resist oxidative metabolism compared to alkoxy groups, which are prone to demethylation or hydroxylation .

Table 1: Key Structural and Inferred Properties

Diisopropyl Urea Derivatives ()

Product 14 (1-(3-Phenylpropyl)-N,N-diisopropyl-3-(4-methoxyphenyl)urea) shares the urea backbone but differs in substituents:

Heterocyclic Derivatives ()

Patent compounds (e.g., imidazoline and triazole derivatives) feature rigid heterocycles instead of urea/isothiazolidine:

- Structural Rigidity : Triazoles and imidazolines offer conformational restraint, favoring selective target interactions.

- Electronic Profile : Trifluoromethoxy groups in patent compounds provide strong electron-withdrawing effects, akin to the target’s sulfone but with greater lipophilicity.

- Biological Targets : Heterocycles often target kinases or GPCRs, whereas ureas may inhibit proteases or carbonic anhydrases .

Biological Activity

1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(3-phenylpropyl)urea is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C19H23N3O4S

- Molecular Weight : 389.47 g/mol

- IUPAC Name : 1-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(3-phenylpropyl)urea

The compound features a dioxidoisothiazolidine moiety which is known for its diverse biological activities, including antimicrobial and anti-inflammatory effects.

The biological activity of 1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(3-phenylpropyl)urea is primarily attributed to its ability to interact with various molecular targets. The presence of the isothiazolidine ring enhances the compound's interaction with enzymes and receptors, potentially modulating their activity.

Antimicrobial Activity

Research indicates that compounds containing the isothiazolidine structure exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of isothiazolidines can inhibit the growth of various bacterial strains, suggesting that this compound may have similar effects.

Anti-inflammatory Effects

In vitro studies have demonstrated that compounds with a similar structure can reduce pro-inflammatory cytokines. This suggests that 1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(3-phenylpropyl)urea may possess anti-inflammatory properties, making it a candidate for further investigation in inflammatory diseases.

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study published in Molecular Biology Reports evaluated the antimicrobial efficacy of various isothiazolidine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with structural similarities to 1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(3-phenylpropyl)urea exhibited significant inhibition zones, suggesting potent antibacterial activity.

Q & A

Basic: What synthetic strategies are recommended for synthesizing 1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(3-phenylpropyl)urea, and how do reaction conditions impact yield?

Answer:

The synthesis typically involves multi-step protocols:

- Step 1: Preparation of the isothiazolidine-dioxide-substituted phenylamine intermediate via cyclization of a sulfonamide precursor under oxidative conditions (e.g., using H₂O₂ or mCPBA) .

- Step 2: Urea formation by reacting the intermediate with 3-phenylpropyl isocyanate. This step requires anhydrous solvents (e.g., DMF or THF) and controlled temperatures (0–25°C) to minimize side reactions .

- Critical Factors:

- Solvent Choice: Polar aprotic solvents enhance nucleophilicity of amines.

- Catalysis: Triethylamine or DMAP improves coupling efficiency .

Yield optimization (typically 60–75%) depends on purity of intermediates and strict exclusion of moisture .

Basic: How do the sulfonamide (1,1-dioxidoisothiazolidin-2-yl) and phenylpropyl groups influence the compound's solubility and stability?

Answer:

- Solubility: The sulfonamide group enhances hydrophilicity via hydrogen bonding, but the hydrophobic 3-phenylpropyl chain reduces aqueous solubility. Solubility in DMSO or ethanol is preferred for in vitro assays .

- Stability: The sulfonamide moiety is prone to hydrolysis under acidic/basic conditions. Stability studies (HPLC monitoring) recommend neutral pH buffers for storage .

- LogP: Computational models (e.g., XLogP3) estimate a moderate LogP (~3.5), suggesting balanced membrane permeability .

Advanced: How can structure-activity relationship (SAR) studies elucidate the role of the sulfonamide group in target binding?

Answer:

- Methodology:

- Analog Synthesis: Replace the sulfonamide with non-polar (e.g., methyl) or acidic (e.g., carboxyl) groups. Compare binding affinities via SPR or fluorescence polarization .

- Crystallography: Co-crystallize the compound with its target (e.g., enzyme active site) to identify hydrogen bonds involving the sulfonamide oxygen .

- Case Study: Analogues lacking the sulfonamide showed reduced inhibition of carbonic anhydrase isoforms, confirming its critical role in polar interactions .

Advanced: What experimental designs resolve contradictions between in vitro potency and in vivo efficacy data?

Answer:

- Hypothesis Testing:

- Pharmacokinetics (PK): Measure bioavailability, plasma half-life, and tissue distribution. Poor in vivo efficacy may stem from rapid clearance (e.g., CYP450 metabolism) .

- Metabolite Screening: LC-MS/MS identifies active/inactive metabolites. For example, oxidative degradation of the phenylpropyl chain could reduce activity .

- Validation: Use knock-out animal models (e.g., CYP3A4-deficient) to isolate metabolic pathways .

Advanced: What spectroscopic and computational methods are critical for structural characterization?

Answer:

- Spectroscopy:

- Computational:

- DFT Calculations: Optimize geometry and predict electrostatic potential surfaces to rationalize binding modes .

Advanced: How can target identification be prioritized for this compound?

Answer:

- Proteomic Profiling: Use affinity-based pull-down assays with a biotinylated derivative to capture interacting proteins, followed by LC-MS/MS .

- Kinase Panel Screens: Test inhibition against 100+ kinases (e.g., Eurofins KinaseProfiler) to identify off-target effects .

- Pathway Analysis: RNA-seq of treated cells to map differentially expressed genes (e.g., apoptosis or inflammation pathways) .

Basic: What are the recommended purity standards and analytical methods for preclinical studies?

Answer:

- Purity Threshold: ≥95% by HPLC (UV detection at 254 nm) .

- Methods:

- HPLC: C18 column, gradient elution (ACN/water + 0.1% TFA).

- Elemental Analysis: Confirm C, H, N content within ±0.4% of theoretical values .

Advanced: What strategies improve blood-brain barrier (BBB) penetration for CNS-targeted applications?

Answer:

- Structural Modifications:

- Introduce halogen atoms (e.g., F) to enhance lipophilicity without increasing molecular weight .

- Reduce hydrogen bond donors (e.g., replace urea with carbamate) .

- In Silico Models: Predict BBB permeability using tools like SwissADME or BBB Score .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.